4-methoxy-N-(4-phenylbutyl)benzamide
Description
4-Methoxy-N-(4-phenylbutyl)benzamide is a benzamide derivative characterized by a methoxy group at the para position of the benzoyl ring and a 4-phenylbutyl chain attached to the amide nitrogen. This structural framework confers unique physicochemical properties, including moderate hydrophobicity (logP ≈ 3–4) and hydrogen-bonding capacity due to the amide and methoxy groups . Its synthesis typically involves coupling 4-methoxybenzoyl chloride with 4-phenylbutylamine under basic conditions, followed by purification via recrystallization or chromatography .
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-methoxy-N-(4-phenylbutyl)benzamide |
InChI |
InChI=1S/C18H21NO2/c1-21-17-12-10-16(11-13-17)18(20)19-14-6-5-9-15-7-3-2-4-8-15/h2-4,7-8,10-13H,5-6,9,14H2,1H3,(H,19,20) |
InChI Key |
IYEPJGPQADMNFR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NCCCCC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCCCC2=CC=CC=C2 |
solubility |
2.9 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- YQ456 (triazole derivative) demonstrates enhanced anti-cancer activity compared to the parent compound, likely due to improved target engagement via the triazole moiety .
- ES20 highlights the critical role of the 4-methoxy group; removal or substitution abolishes inhibitory activity, emphasizing its pharmacophoric necessity .
- Simpler analogs like 4-methoxy-N-methylbenzamide lack the phenylbutyl chain, reducing steric bulk and altering crystal packing via N–H⋯O hydrogen bonds .
Electronic and Steric Modifications
Electron-Withdrawing vs. Electron-Donating Groups
Heterocyclic Replacements
- 4-Methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide : The thiazole ring increases rigidity and introduces a sulfur atom, which can participate in π–π stacking or metal coordination, altering bioavailability .
Physicochemical Properties
| Property | 4-Methoxy-N-(4-phenylbutyl)benzamide | 4-Methoxy-N-methylbenzamide | ES20 (Carbonothioyl analog) |
|---|---|---|---|
| Molecular Weight | ~311.4 g/mol | 165.19 g/mol | ~318.4 g/mol |
| logP | ~3.5 | 1.2 | ~3.8 |
| Hydrogen Bond Donors | 1 (amide NH) | 1 | 2 (amide NH and thioamide) |
| Polar Surface Area | ~40 Ų | ~49 Ų | ~85 Ų |
| Crystal Packing | Not reported | Chains via N–H⋯O bonds | Not reported |
Insights :
- Thiourea derivatives like ES20 exhibit higher polar surface areas, which may limit passive diffusion but improve solubility in polar solvents .
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